8-Methoxyisoquinoline-4-carboxylic acid
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Overview
Description
8-Methoxyisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.2 g/mol It is a derivative of isoquinoline, characterized by a methoxy group at the 8th position and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available isoquinoline derivatives.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield improvement, cost reduction, and scalability. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the methoxy group.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
8-Methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Isoquinoline-4-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
8-Hydroxyisoquinoline-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
8-Methoxyquinoline-4-carboxylic acid: Similar structure but with a quinoline core, leading to different electronic properties and reactivity.
Uniqueness: 8-Methoxyisoquinoline-4-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable in various research and industrial applications .
Properties
IUPAC Name |
8-methoxyisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-8(10)5-12-6-9(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSKCMNEUFYGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=NC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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